molecular formula C9H17NO B13980610 2-Methyl-8-oxa-2-azaspiro[4.5]decane

2-Methyl-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B13980610
M. Wt: 155.24 g/mol
InChI Key: DVOZFIUSZFYBTR-UHFFFAOYSA-N
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Description

2-Methyl-8-oxa-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves the use of commercially available reagents and can be performed in a laboratory setting.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-8-oxa-2-azaspiro[4.5]decane is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a scaffold for drug development and other applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-8-oxa-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-10-5-2-9(8-10)3-6-11-7-4-9/h2-8H2,1H3

InChI Key

DVOZFIUSZFYBTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCOCC2

Origin of Product

United States

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